Bis(triphenylphosphine)copper(I) nitrate

Descripción general

Descripción

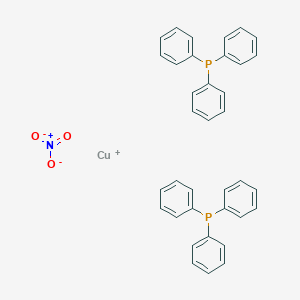

Bis(triphenylphosphine)copper(I) nitrate is an organometallic compound with the molecular formula C36H30CuNO3P2. It is a white powder that is used in various chemical applications, particularly as a reagent and catalyst in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)copper(I) nitrate can be synthesized by reacting copper(I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:

- Dissolve copper(I) nitrate in a suitable solvent such as acetonitrile.

- Add triphenylphosphine to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Filter the resulting product and wash it with a solvent like diethyl ether to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents .

Análisis De Reacciones Químicas

Types of Reactions: Bis(triphenylphosphine)copper(I) nitrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) complexes.

Reduction: It can be reduced to form copper(0) species.

Substitution: It can participate in ligand exchange reactions where the triphenylphosphine ligands are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under mild conditions

Major Products:

Oxidation: Copper(II) nitrate complexes.

Reduction: Copper(0) nanoparticles or clusters.

Substitution: New copper(I) complexes with different ligands

Aplicaciones Científicas De Investigación

Bis(triphenylphosphine)copper(I) nitrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.

Biology: Investigated for its potential use in biological systems as a copper source.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fine chemicals and materials, such as in the synthesis of pharmaceuticals and electronic components

Mecanismo De Acción

The mechanism of action of bis(triphenylphosphine)copper(I) nitrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper(I) center can undergo oxidation to copper(II) or reduction to copper(0), facilitating various catalytic processes. The triphenylphosphine ligands stabilize the copper center and influence its reactivity .

Comparación Con Compuestos Similares

- Bis(triphenylphosphine)copper(I) chloride

- Bis(triphenylphosphine)copper(I) bromide

- Bis(triphenylphosphine)copper(I) iodide

Comparison: Bis(triphenylphosphine)copper(I) nitrate is unique due to the presence of the nitrate anion, which imparts different reactivity compared to its halide counterparts. The nitrate anion can participate in additional redox and substitution reactions, making this compound a versatile reagent in organic synthesis .

Actividad Biológica

Bis(triphenylphosphine)copper(I) nitrate, a coordination compound of copper, has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for drug development, especially against parasitic diseases and cancer.

Chemical Structure and Properties

The compound is characterized by a tetrahedral coordination around the copper(I) ion, facilitated by two triphenylphosphine (PPh₃) ligands and a nitrate anion. The geometry of the complex is crucial for its biological activity, as it influences how the compound interacts with biological targets.

- Molecular Formula : Cu(PPh₃)₂

- Molecular Weight : 632.51 g/mol

Table 1: Coordination Parameters

| Bond Type | Length (Å) |

|---|---|

| Cu—P | 2.246 - 2.256 |

| Cu—N | 2.056 - 2.113 |

| Angle (P—Cu—P) | Largest due to bulkiness |

Biological Activity

Research has indicated that this compound exhibits significant biological activity against various pathogens and cancer cells. The following sections summarize key findings from diverse studies.

Antiparasitic Activity

One of the prominent areas of research involves its efficacy against parasitic diseases. Studies have shown that this compound can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in the parasites.

- Case Study : A study conducted by Navarro et al. (2003) demonstrated that copper complexes with bipyridine ligands exhibited enhanced activity against Leishmania species, suggesting that modifications in ligand structure can influence therapeutic efficacy .

Cytotoxicity and Genotoxicity

Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, potentially through DNA damage mechanisms.

- Findings : In vitro studies revealed that concentrations as low as 10 µM could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells . The compound's ability to induce DNA strand breaks was confirmed using comet assays.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

- Oxidative Stress : The production of ROS is a critical factor in mediating its antiparasitic effects.

- DNA Interaction : The compound has been shown to intercalate with DNA, leading to structural alterations that trigger cellular apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism in parasites and cancer cells.

Comparative Analysis with Other Copper Complexes

To better understand the efficacy of this compound, a comparative analysis with other copper complexes was conducted.

Table 2: Comparative Biological Activity

| Compound | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Trypanosoma brucei | 15 | ROS generation |

| Copper(II) complex with phenanthroline | Human cancer cells | 25 | DNA intercalation |

| Copper(II) acetate | Bacterial strains | 30 | Enzyme inhibition |

Propiedades

IUPAC Name |

copper(1+);triphenylphosphane;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNAQZVCFXFYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30CuNO3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558957 | |

| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23751-62-4, 106678-35-7 | |

| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenylphosphine)copper(I) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(triphenylphosphine)copper(I) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination geometry around the copper(I) center in Bis(triphenylphosphine)copper(I) nitrate complexes?

A1: Studies using X-ray diffraction reveal that the copper(I) atom in this compound typically adopts a distorted tetrahedral geometry. This geometry arises from the copper(I) center coordinating with two phosphorus atoms from the triphenylphosphine ligands and two oxygen atoms, often from nitrate ions or other coordinating ligands present in the complex. [, , ]

Q2: How does the presence of different ligands, like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine, affect the structure of this compound complexes?

A2: Introducing bidentate ligands like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine can significantly alter the coordination environment of the copper(I) center. These bidentate ligands preferentially chelate to the copper(I) ion, occupying two coordination sites. This chelation can lead to variations in the distortion of the tetrahedral geometry around the copper(I) center and influence the overall stability and reactivity of the complex. [, ]

Q3: What catalytic applications have been reported for this compound?

A3: this compound has shown promising catalytic activity in organic synthesis. One notable application is its use as a catalyst in Cu-catalyzed [, ] azide-alkyne dipolar cycloaddition (CuAAC) reactions. In these reactions, the complex facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and alkynes. Notably, this copper(I) complex demonstrates selectivity by preventing unwanted copper insertion into porphyrin macrocycles during the CuAAC reaction. []

Q4: Are there any alternative copper(I) catalysts for CuAAC reactions involving porphyrins?

A4: Yes, research has shown that Cp*RuCl(COD) can be employed as an alternative catalyst to promote the formation of 1,5-disubstituted 1,2,3-triazole cycloadducts in CuAAC reactions, offering regioselectivity different from that achieved with this compound. []

Q5: Beyond CuAAC reactions, are there other synthetic applications for this compound?

A5: Yes, this compound has been utilized in the synthesis of 2-substituted biaryls via a Cu/Pd-catalyzed decarboxylative cross-coupling reaction. In this reaction, the complex, alongside palladium acetylacetonate, catalyzes the coupling of 2-substituted potassium benzoates with aryl halides, providing a valuable route to access diverse biaryl compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.